2-(Benzyloxy)-5-(1-ethylpiperidin-2-yl)pyridine
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Overview
Description
2-(Benzyloxy)-5-(1-ethylpiperidin-2-yl)pyridine is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a benzyloxy group at the second position and an ethylpiperidinyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(1-ethylpiperidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the pyridine ring.
Introduction of the Ethylpiperidinyl Group: The ethylpiperidinyl group can be introduced through a nucleophilic substitution reaction, where an ethylpiperidine reacts with a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-(1-ethylpiperidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl alcohol for nucleophilic substitution, ethylpiperidine for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the pyridine ring.
Reduction: Formation of reduced derivatives of the pyridine ring.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(Benzyloxy)-5-(1-ethylpiperidin-2-yl)pyridine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-(1-ethylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-5-(1-methylpiperidin-2-yl)pyridine
- 2-(Benzyloxy)-5-(1-ethylpyrrolidin-2-yl)pyridine
- 2-(Benzyloxy)-5-(1-ethylmorpholin-2-yl)pyridine
Uniqueness
2-(Benzyloxy)-5-(1-ethylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H24N2O |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-(1-ethylpiperidin-2-yl)-2-phenylmethoxypyridine |
InChI |
InChI=1S/C19H24N2O/c1-2-21-13-7-6-10-18(21)17-11-12-19(20-14-17)22-15-16-8-4-3-5-9-16/h3-5,8-9,11-12,14,18H,2,6-7,10,13,15H2,1H3 |
InChI Key |
MQVQFLNUOYKTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=CN=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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